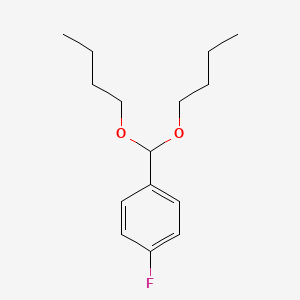
1-(Dibutoxymethyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dibutoxymethyl)-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with a dibutoxymethyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutoxymethyl)-4-fluorobenzene typically involves the alkylation of 4-fluorobenzyl alcohol with dibutyl ether in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-Fluorobenzyl alcohol+Dibutyl etherAcid catalystthis compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dibutoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The dibutoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to form a hydrogen-substituted benzene ring.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 1-(Dibutoxymethyl)-4-fluorobenzoic acid.
Reduction: 1-(Dibutoxymethyl)benzene.
Substitution: 1-(Dibutoxymethyl)-4-hydroxybenzene or 1-(Dibutoxymethyl)-4-aminobenzene.
Wissenschaftliche Forschungsanwendungen
1-(Dibutoxymethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Dibutoxymethyl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
1-(Dibutoxymethyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(Methoxymethyl)-4-fluorobenzene: Similar structure but with a methoxymethyl group instead of a dibutoxymethyl group.
1-(Dibutoxymethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(Dibutoxymethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
103517-18-6 |
|---|---|
Molekularformel |
C15H23FO2 |
Molekulargewicht |
254.34 g/mol |
IUPAC-Name |
1-(dibutoxymethyl)-4-fluorobenzene |
InChI |
InChI=1S/C15H23FO2/c1-3-5-11-17-15(18-12-6-4-2)13-7-9-14(16)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
GRDVPXGQSGIUPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C1=CC=C(C=C1)F)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)

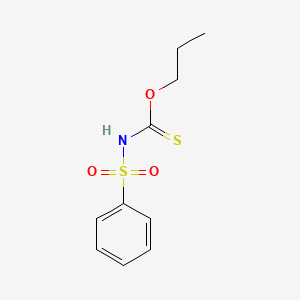
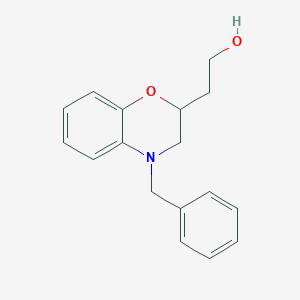
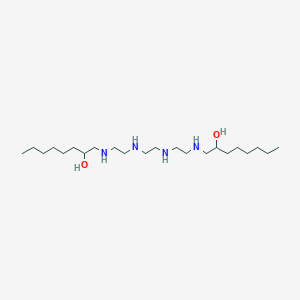

![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
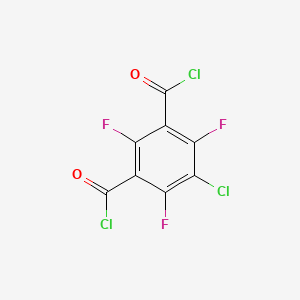
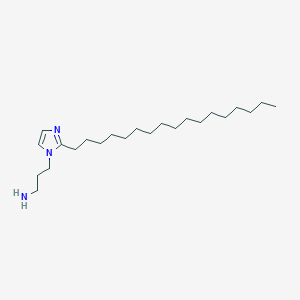
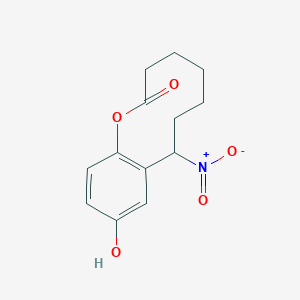
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
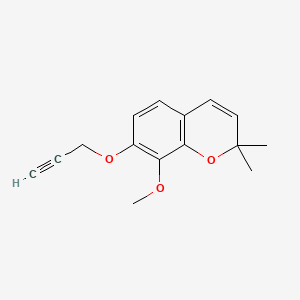
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
